
4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Benzamide derivatives are often explored for their potential as pharmaceutical agents and are also used in the synthesis of more complex organic molecules.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines . These intermediates are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which can then be used to introduce nucleophiles and form a wide range of enantioenriched amines. This method could potentially be applied to the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex and is often characterized using techniques such as X-ray diffraction and density functional theory (DFT) calculations . These methods provide detailed information about the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the properties and reactivity of the compound. The molecular electrostatic potential (MEP) surface map can also be investigated to estimate the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including the synthesis of N-nitrosoamides, hydrolysis to carboxylic acids, and the formation of benzocoumarins and isocoumarins . These reactions can be mediated by reagents such as tert-butyl nitrite (TBN) and can involve functional group interconversions, bond activations, and catalysis. The specific reactivity of "4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide" would depend on its functional groups and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the introduction of tert-butyl groups can affect the solubility, thermal stability, and glass transition temperatures of polyamides derived from these compounds . The presence of fluorine substituents can provide stability to oxidizing conditions and influence the electronic properties, such as HOMO and LUMO energies . Additionally, the antioxidant properties of benzamide derivatives can be determined using assays like the DPPH free radical scavenging test .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide is involved in the synthesis and characterization of new materials, showing applications in the development of polymers and gels. For instance, its structural components have been utilized in creating polyamides with significant thermal stability and solubility in various polar solvents, leading to materials that form transparent, flexible, and tough films (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000). Additionally, derivatives similar in structure have been incorporated into organogels based on amphiphilic perylenetetracarboxylic diimides, demonstrating the ability to form fluorescent gels, suggesting potential applications in novel organogel designs (Haixia Wu et al., 2011).
Chemical Synthesis and Reactions
Research has also explored its utility in chemical synthesis and reactions, highlighting its role in the development of new chemical processes and compounds. For example, studies on the nucleophilic substitutions and radical reactions of similar compounds have provided valuable insights into synthetic organic chemistry, demonstrating the versatility of tert-butyl phenylazocarboxylates as building blocks (Hannelore Jasch, S. B. Höfling, & M. Heinrich, 2012).
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors, where related compounds have been used to create sensors for detecting ions. For instance, a phenoxazine-based fluorescence chemosensor was synthesized for the selective detection of Ba2+ ions, demonstrating high selectivity and sensitivity, suggesting its potential for live cell imaging and biological applications (P. Ravichandiran et al., 2019).
Electroluminescence and Mechanochromism
Moreover, N-substituted tetraphenylethene-based benzimidazoles, structurally related to 4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide, exhibit aggregation-induced emission, fast-reversible mechanochromism, and electroluminescence, showcasing their use in the development of materials for optoelectronic devices (Tengfei Zhang et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO2/c1-20(2,3)16-10-8-14(9-11-16)19(23)22-13-18(24-4)15-6-5-7-17(21)12-15/h5-12,18H,13H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKHWZNHDCFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)
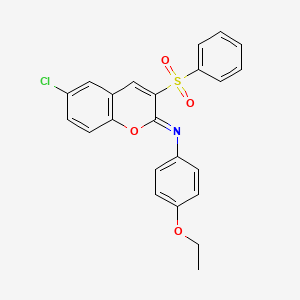
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-fluorobenzo[d]thiazole](/img/structure/B2502567.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
![Methyl 3-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoate](/img/structure/B2502570.png)
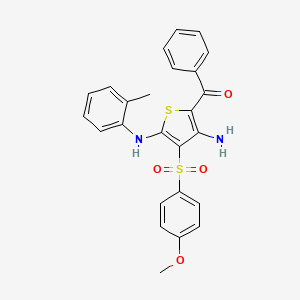
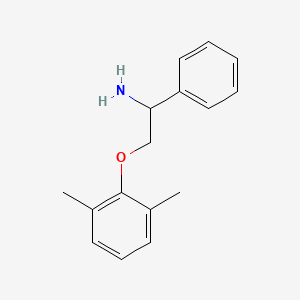
![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
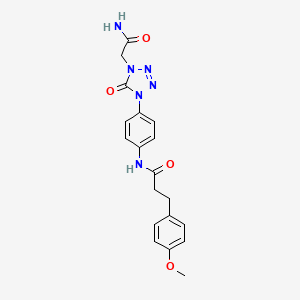
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
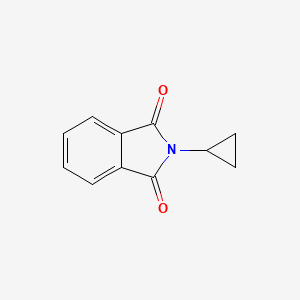
![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)